

# **Application of Vanzacaftor in Cystic Fibrosis Organoid Studies: Notes and Protocols**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Vanzacaftor (VX-121) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector designed to address the underlying protein folding and trafficking defects caused by specific mutations in the CFTR gene.[1] In the context of cystic fibrosis (CF) therapy, Vanzacaftor is typically administered as part of a triple combination therapy, including a second corrector, tezacaftor, and a potentiator such as deutivacaftor or ivacaftor.[2][3] This combination therapy aims to restore the function of the CFTR protein by increasing the quantity of the protein at the cell surface and enhancing its channel-opening probability.[3][4]

Patient-derived organoids, particularly those derived from intestinal or nasal epithelia, have emerged as a pivotal preclinical model for evaluating the efficacy of CFTR modulators like **Vanzacaftor**.[1][5] These three-dimensional in vitro models faithfully recapitulate the patient-specific genotype and epithelial physiology, offering a platform for personalized medicine. The primary functional assay employed in these organoid studies is the Forskolin-Induced Swelling (FIS) assay, which provides a quantitative measure of CFTR function.[1][2][6]

These application notes provide a comprehensive overview of the use of **Vanzacaftor** in CF organoid studies, including detailed experimental protocols and a summary of quantitative data.

## **Data Presentation**



The following tables summarize quantitative data from a comparative study of **Vanzacaftor**/Tezacaftor/Ivacaftor (VTI) and Elexacaftor/Tezacaftor/Ivacaftor (ETI) in patient-derived intestinal organoids. The data is presented as the Area Under the Curve (AUC) from Forskolin-Induced Swelling (FIS) assays, which reflects the total CFTR-mediated fluid secretion over the course of the experiment.

Table 1: Forskolin-Induced Swelling (AUC) in Patient-Derived Organoids Treated with VTI vs. ETI

| Patient ID | Genotype                      | Treatment | Forskolin (µM) | AUC<br>(Normalized<br>Area Units)              |
|------------|-------------------------------|-----------|----------------|------------------------------------------------|
| Patient 1  | F508del/F508del               | VTI       | 5              | Data to be<br>populated from<br>Zenodo dataset |
| Patient 1  | F508del/F508del               | ETI       | 5              | Data to be<br>populated from<br>Zenodo dataset |
| Patient 2  | F508del/Residua<br>I Function | VTI       | 5              | Data to be<br>populated from<br>Zenodo dataset |
| Patient 2  | F508del/Residua<br>I Function | ETI       | 5              | Data to be<br>populated from<br>Zenodo dataset |
| Patient 3  | F508del/F508del               | VTI       | 1.25           | Data to be<br>populated from<br>Zenodo dataset |
| Patient 3  | F508del/F508del               | ETI       | 1.25           | Data to be<br>populated from<br>Zenodo dataset |

Note: The data for this table will be extracted and compiled from the publicly available dataset on Zenodo, which compares VTI and ETI treatments in cystic fibrosis organoids.[7]







Table 2: Dose-Response of **Vanzacaftor** in Combination with Tezacaftor and Ivacaftor in Patient-Derived Organoids



| Patient ID | Genotype            | Vanzacaft<br>or (µM) | Tezacafto<br>r (μM) | lvacaftor<br>(μM) | Forskolin<br>(µM) | AUC<br>(Normaliz<br>ed Area<br>Units)    |
|------------|---------------------|----------------------|---------------------|-------------------|-------------------|------------------------------------------|
| Patient 4  | F508del/F5<br>08del | 2                    | 3                   | 3                 | 5                 | Data to be populated from Zenodo dataset |
| Patient 4  | F508del/F5<br>08del | 0.2                  | 3                   | 3                 | 5                 | Data to be populated from Zenodo dataset |
| Patient 4  | F508del/F5<br>08del | 0.02                 | 3                   | 3                 | 5                 | Data to be populated from Zenodo dataset |
| Patient 5  | F508del/G<br>551D   | 2                    | 3                   | 3                 | 5                 | Data to be populated from Zenodo dataset |
| Patient 5  | F508del/G<br>551D   | 0.2                  | 3                   | 3                 | 5                 | Data to be populated from Zenodo dataset |
| Patient 5  | F508del/G<br>551D   | 0.02                 | 3                   | 3                 | 5                 | Data to be populated from Zenodo dataset |



Note: This table will be populated with data from the Zenodo dataset that investigates different concentrations of **Vanzacaftor** in the VTI combination.[7]

## **Experimental Protocols**

## **Human Intestinal Organoid Culture from Rectal Biopsies**

This protocol outlines the establishment of long-term 3D organoid cultures from patient-derived rectal biopsies.

#### Materials:

- Rectal biopsy specimen
- Chelation Buffer (e.g., 2 mM EDTA in PBS)
- Basement membrane matrix (e.g., Matrigel®)
- Complete organoid growth medium (including Wnt, R-spondin, Noggin, and EGF)
- 24-well culture plates

#### Procedure:

- Obtain rectal biopsies in a collection tube on ice.
- Wash the biopsies multiple times with ice-cold PBS.
- Incubate the biopsies in Chelation Buffer for 30-60 minutes on ice to release the intestinal crypts.
- Vigorously shake the tube to further dissociate the crypts.
- Collect the supernatant containing the crypts and centrifuge to pellet them.
- Resuspend the isolated crypts in the basement membrane matrix.
- Plate droplets of the crypt-matrix suspension into a pre-warmed 24-well plate.



- Allow the matrix to solidify at 37°C for 10-15 minutes.
- Add complete organoid growth medium to each well.
- Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
- Passage the organoids every 7-10 days by mechanical disruption and re-plating in a fresh matrix.[1]

## Forskolin-Induced Swelling (FIS) Assay with Vanzacaftor Combination Therapy

This protocol describes the functional assessment of CFTR in response to the **Vanzacaftor** triple combination therapy.

#### Materials:

- Mature intestinal organoids
- 96-well imaging plates
- Basement membrane matrix
- · Complete organoid growth medium
- Vanzacaftor, Tezacaftor, and Ivacaftor/Deutivacaftor stock solutions (in DMSO)
- Forskolin stock solution (in DMSO)
- Live-cell fluorescent dye (e.g., Calcein Green)
- Confocal microscope with live-cell imaging capabilities and environmental control (37°C, 5% CO2)

#### Procedure:

Organoid Plating:



- Harvest mature organoids and mechanically disrupt them into smaller fragments.
- Seed 30-80 organoid fragments per well in a 96-well plate with a basement membrane matrix.
- Culture for 24 hours in complete organoid growth medium.[1]
- CFTR Modulator Treatment:
  - Prepare the Vanzacaftor/Tezacaftor corrector combination in a complete organoid growth medium. A typical concentration is 2-3 μM for each compound, although a dose-response can be performed.[1][7]
  - Include a vehicle control (e.g., DMSO) at the same final concentration as the drug-treated wells.
  - Pre-incubate the organoids with the corrector combination or vehicle for 18-24 hours at 37°C and 5% CO2.[1]
- FIS Assay Execution:
  - $\circ$  On the day of the assay, add the CFTR potentiator (Ivacaftor or Deutivacaftor, typically at 3  $\mu$ M) to the appropriate wells.[1]
  - Stain the organoids with a live-cell fluorescent dye according to the manufacturer's instructions.
  - Place the 96-well plate in the pre-warmed (37°C) confocal microscope.
  - Acquire a baseline image (t=0).
  - $\circ\,$  Add forskolin to stimulate CFTR-mediated fluid secretion. A final concentration of 5  $\mu\text{M}$  is commonly used.
  - Acquire images of the organoids every 10-15 minutes for a total of 60-120 minutes.
- Data Analysis:



- Use image analysis software to measure the total fluorescent area of the organoids in each well at each time point.
- Normalize the organoid area at each time point to the area at t=0.
- Calculate the Area Under the Curve (AUC) for the normalized swelling over the entire time course.
- Compare the AUC values between the vehicle control and Vanzacaftor combinationtreated wells to quantify the drug-induced restoration of CFTR function.[1]

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of **Vanzacaftor** triple combination therapy.





Click to download full resolution via product page

Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.





Click to download full resolution via product page

Caption: Logical relationship of Vanzacaftor action and organoid swelling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. huborganoids.nl [huborganoids.nl]



- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qdcxjkg.com [qdcxjkg.com]
- 6. stemcell.com [stemcell.com]
- 7. Effect of vanzacaftor on cystic fibrosis airway epithelial cells compared to elexacaftor Data and statistical analysis [zenodo.org]
- To cite this document: BenchChem. [Application of Vanzacaftor in Cystic Fibrosis Organoid Studies: Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423676#application-of-vanzacaftor-in-cystic-fibrosis-organoid-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com